

JNK-IN-8: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest

Compound Name: Acat-IN-8

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JNK-IN-8 is a potent, irreversible inhibitor of c-Jun N-terminal kinases (JNKs) that has demonstrated exceptional selectivity, a critical attribute for a chemical probe intended for investigating JNK-dependent biological processes.^[1] This guide provides a comprehensive comparison of JNK-IN-8's cross-reactivity with other kinases, supported by experimental data, to assist researchers, scientists, and drug development professionals in its effective application.

Kinase Inhibition Profile

JNK-IN-8 exhibits high affinity for its intended targets, with IC₅₀ values in the low nanomolar range for JNK1, JNK2, and JNK3.^{[1][2][3][4]} Extensive kinase profiling has confirmed its high specificity. When screened against a panel of over 400 kinases, JNK-IN-8 demonstrated minimal off-target binding.^[2]

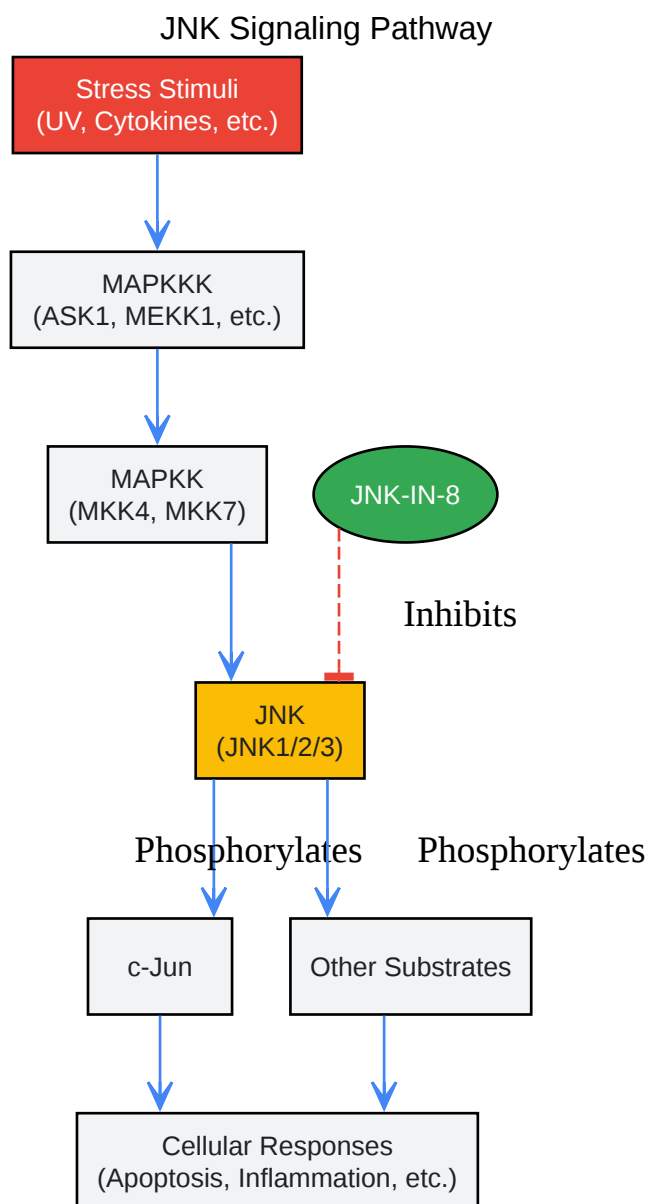
| Target Kinase | IC ₅₀ (nM) | Notes |
|---------------|-----------------------|--|
| JNK1 | 4.67 - 4.7 | Potent irreversible inhibition. ^{[1][2][3]} |
| JNK2 | 18.7 | Potent irreversible inhibition. ^{[1][2][3]} |
| JNK3 | 0.98 - 1 | Most potent against this isoform. ^{[1][2][3]} |

Initial broad-based kinase selectivity profiling identified several potential off-target kinases. However, subsequent validation assays, including enzymatic IC50 determination and dissociation constant (Kd) measurements, did not confirm significant inhibitory activity for most of these hits at concentrations where JNK is potently inhibited.^[5] For instance, JNK-IN-8 showed a dramatic improvement in selectivity and eliminated binding to IRAK1, PIK3C3, PIP4K2C, and PIP5K3 when compared to earlier compounds.^{[3][6]} While some off-target hits like FMS and MNK2 were initially observed, they could not be validated with IC50 values below 1 μ M.^[5]

It is noteworthy that some cellular effects of JNK-IN-8, such as the induction of lysosome biogenesis and autophagy, have been observed to be independent of its JNK inhibitory activity and may be mediated through inhibition of mTOR signaling.^[7]

JNK Signaling Pathway

The c-Jun N-terminal kinases are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.^[2] They are activated by a variety of cellular stresses and play a crucial role in regulating apoptosis, inflammation, cell differentiation, and proliferation.^{[4][8]}



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Caption: A simplified diagram of the JNK signaling cascade.

Experimental Protocols

The high selectivity of JNK-IN-8 has been established through multiple, complementary experimental approaches.

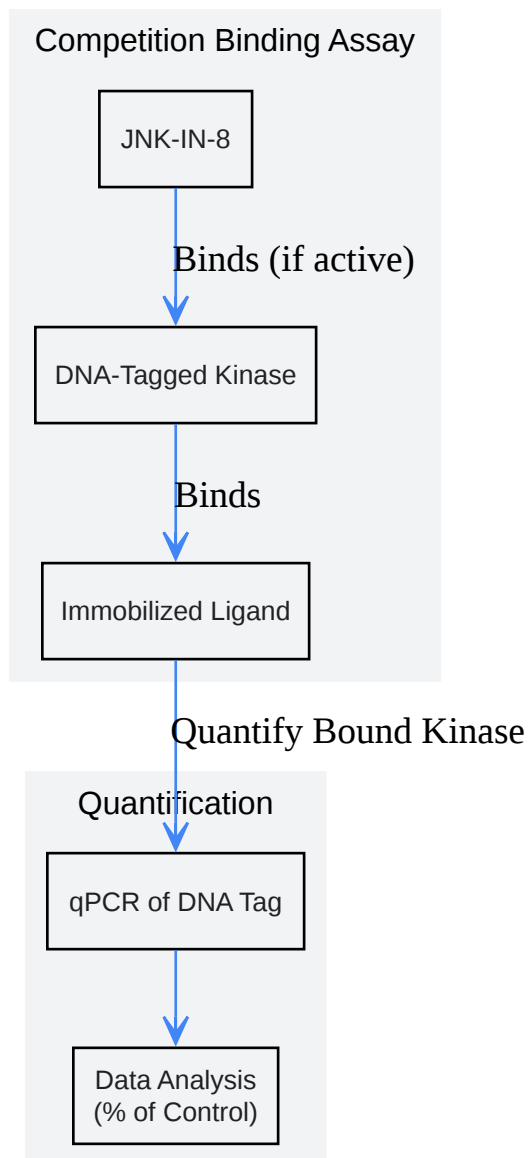
Kinase Selectivity Profiling (KinomeScan)

This method is based on a competition binding assay. A test compound (JNK-IN-8) competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

Workflow:

- A panel of DNA-tagged kinases is used.
- JNK-IN-8 is incubated with the kinase panel.
- An immobilized ligand that binds to the active site of many kinases is added.
- After equilibration, the amount of each kinase bound to the immobilized ligand is measured by qPCR.
- Results are reported as "percent of control" (DMSO), where a low percentage indicates strong inhibition.[9]

Kinase Selectivity Profiling Workflow



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Caption: Workflow for the KinomeScan kinase profiling assay.

Cellular Kinase Profiling (KiNativ)

This is an activity-based protein profiling method used to assess kinase inhibitor selectivity in a cellular context.

Workflow:

- Live cells (e.g., A375 melanoma cells) are treated with JNK-IN-8.^[6]
- Cell lysates are prepared.
- The lysates are treated with a biotinylated ATP or ADP probe that covalently labels the active sites of kinases.
- Labeled kinases are enriched using streptavidin beads.
- The enriched proteins are identified and quantified by mass spectrometry.
- A decrease in the signal for a particular kinase in the JNK-IN-8-treated sample compared to the control indicates that the inhibitor has bound to and blocked the active site of that kinase.^[10]

Radioactivity-Based Enzymatic Assays

These are traditional in vitro assays to determine the IC₅₀ value of an inhibitor for a specific kinase.

Workflow:

- A purified, active kinase is incubated with a specific substrate and radiolabeled ATP (e.g., [γ -³³P]ATP).
- The reaction is initiated in the presence of varying concentrations of JNK-IN-8.
- The reaction is stopped, and the amount of radiolabeled phosphate transferred to the substrate is measured.
- The IC₅₀ value is calculated as the concentration of JNK-IN-8 that reduces the kinase activity by 50%.

Conclusion

The available data from multiple orthogonal assays strongly support the classification of JNK-IN-8 as a highly selective, irreversible inhibitor of JNK kinases. While initial screenings may suggest potential off-target interactions, these have largely not been substantiated in more

rigorous validation assays. Researchers can therefore confidently use JNK-IN-8 as a chemical probe to investigate the roles of JNK signaling in various biological and pathological processes, with a low probability of confounding off-target effects. However, as with any potent inhibitor, it is always prudent to employ appropriate controls and consider the possibility of context-dependent off-target activities.

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